Fotagliptin - 312954-58-7

Fotagliptin

Catalog Number: EVT-268682
CAS Number: 312954-58-7
Molecular Formula: C17H19FN6O
Molecular Weight: 342.3784
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fotagliptin is a novel dipeptidyl peptidase IV inhibitor under clinical development for the treatment of Type II diabetes mellitus.
Source and Classification

Fotagliptin is synthesized as part of a broader category of medications known as incretin-based therapies. These drugs are designed to mimic or enhance the effects of incretin hormones, which are released by the gut in response to food intake. Fotagliptin specifically targets the dipeptidyl peptidase-4 enzyme, making it effective for patients with type 2 diabetes who require additional glycemic control measures.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fotagliptin involves several key steps that utilize organic chemistry techniques. The process typically begins with simple organic precursors, followed by a series of reactions including amide coupling, cyclization, and deprotection steps.

  1. Starting Materials: The synthesis often starts with readily available amino acids or their derivatives.
  2. Key Reactions:
    • Amide Formation: An amide bond is formed between an amino acid and an appropriate acylating agent.
    • Cyclization: This step involves creating cyclic structures that are essential for the biological activity of Fotagliptin.
    • Deprotection: Protecting groups used during synthesis are removed to yield the final product.

The entire synthetic route is optimized for yield and purity, employing techniques such as chromatography for purification and spectroscopic methods (NMR, mass spectrometry) for structural confirmation .

Molecular Structure Analysis

Structure and Data

Fotagliptin has a complex molecular structure characterized by its specific arrangement of atoms that contributes to its pharmacological activity. The molecular formula is C13H16F3N3OC_{13}H_{16}F_{3}N_{3}O, indicating the presence of fluorine atoms which enhance its potency.

  • Molecular Weight: Approximately 307.28 g/mol.
  • Structural Features: The compound contains a pyrrolidine ring structure that is crucial for its interaction with the dipeptidyl peptidase-4 enzyme.

The three-dimensional conformation of Fotagliptin allows it to fit into the active site of the enzyme effectively, facilitating its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

Fotagliptin undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  • Hydrolysis: In physiological conditions, Fotagliptin can be hydrolyzed, affecting its bioavailability.
  • Enzymatic Reactions: Once administered, it interacts with dipeptidyl peptidase-4 through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

These reactions are critical for understanding both the efficacy and safety profile of Fotagliptin as a therapeutic agent .

Mechanism of Action

Process and Data

Fotagliptin's mechanism of action involves:

  1. Inhibition of Dipeptidyl Peptidase-4: By inhibiting this enzyme, Fotagliptin increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1).
  2. Enhanced Insulin Secretion: Elevated GLP-1 levels stimulate pancreatic beta cells to secrete more insulin in response to meals.
  3. Reduced Glucagon Secretion: This leads to lower levels of glucagon, which decreases hepatic glucose production.

This dual action results in improved glycemic control without causing significant hypoglycemia .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fotagliptin exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water, which facilitates its oral administration.
  • Stability: The compound is stable under normal storage conditions but may degrade when exposed to extreme temperatures or humidity.

These properties are essential for formulating effective dosage forms for clinical use .

Applications

Scientific Uses

Fotagliptin is primarily used in clinical settings for managing type 2 diabetes mellitus. Its applications include:

  • Monotherapy or Combination Therapy: It can be used alone or in combination with other antidiabetic medications such as metformin or sulfonylureas.
  • Research Applications: Ongoing studies investigate its long-term effects on cardiovascular health and weight management in diabetic patients.

Additionally, Fotagliptin is being explored for potential uses beyond diabetes management, including its effects on metabolic syndrome .

Introduction to Dipeptidyl Peptidase-4 (DPP-4) Inhibitors in Type 2 Diabetes Mellitus (T2DM)

Pathophysiological Basis of T2DM and Incretin Dysregulation

Type 2 diabetes mellitus (T2DM) is characterized by progressive insulin resistance and impaired β-cell function, leading to chronic hyperglycemia and microvascular complications. Central to this pathophysiology is incretin hormone dysfunction, specifically involving glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones, secreted from intestinal enteroendocrine cells (L-cells and K-cells respectively), potentiate glucose-stimulated insulin secretion—a phenomenon known as the incretin effect [2] [6]. In healthy individuals, incretins account for 50-70% of postprandial insulin secretion. However, T2DM patients exhibit reduced incretin efficacy characterized by:

  • Diminished GLP-1 secretion (30-40% reduction postprandially)
  • Resistance to GIP action
  • Accelerated incretin degradation by dipeptidyl peptidase-4 (DPP-4)

This enzymatic degradation occurs rapidly, with GLP-1 having a plasma half-life of <2 minutes due to DPP-4-mediated cleavage of its N-terminal dipeptides [1] [9]. The resultant impaired insulinotropic response exacerbates postprandial hyperglycemia and contributes to disease progression.

Role of DPP-4 Enzymatic Activity in Glucose Homeostasis

DPP-4 (CD26) is a ubiquitous serine exopeptidase anchored to cell membranes or circulating in soluble form. Its catalytic domain specifically cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of bioactive peptides [7] [9]. Beyond incretins, DPP-4 processes numerous substrates including:

  • Chemokines (SDF-1α, RANTES)
  • Neuropeptides (NPY, substance P)
  • Vasoactive peptides (VIP, PACAP)

Table 1: DPP-4 Substrates and Physiological Roles

Substrate ClassKey ExamplesBiological FunctionsConsequence of DPP-4 Cleavage
IncretinsGLP-1, GIPInsulin secretion, glucagon suppressionLoss of insulinotropic activity
ChemokinesSDF-1α, RANTESImmune cell trafficking, stem cell homingImpaired tissue repair mechanisms
Vasoactive peptidesVIP, PACAPVasodilation, anti-inflammatory effectsReduced cardioprotective activity

The enzyme's structure comprises an α/β-hydrolase domain containing the catalytic triad (Ser630, Asp708, His740) and a cysteine-rich region mediating protein-protein interactions [7] [9]. DPP-4 exists as a homodimer essential for enzymatic activity, with soluble DPP4 (sDPP4) levels elevated 2.5-fold in T2DM patients. This hyperactivation contributes to:

  • Glucose dysregulation through incretin inactivation
  • Endothelial dysfunction via SDF-1α degradation
  • Increased inflammation through altered chemokine signaling

Notably, DPP-4 inhibition increases active GLP-1 levels 2-fold, restoring approximately 70% of the impaired insulin response in T2DM [1] [6].

Evolution of DPP-4 Inhibitors as a Therapeutic Class

The development of DPP-4 inhibitors originated from understanding the incretin degradation pathway. First-generation inhibitors (e.g., vildagliptin, saxagliptin) featured reactive warheads (cyanopyrrolidine) forming covalent bonds with the catalytic serine [4]. Sitagliptin, the first FDA-approved DPP-4 inhibitor (2006), pioneered the non-covalent inhibition approach with superior selectivity [1] [10].

Table 2: Evolution of DPP-4 Inhibitor Structural Classes

GenerationRepresentative AgentsCore ScaffoldInhibition MechanismSelectivity Profile
FirstVildagliptin, SaxagliptinCyanopyrrolidineCovalent (reversible)Moderate DPP-8/9 inhibition
SecondSitagliptin, Alogliptinβ-Amino acid derivativesNon-covalentHigh selectivity
ThirdTeneligliptin, Fotagliptin*Halogenated scaffoldsNon-covalent with halogen bondingExceptional selectivity

Fotagliptin represents the third-generation evolution, incorporating halogen atoms to enhance target engagement through halogen bonding with DPP-4's oxyanion hole [4] [7]. This progression reflects the pharmacophoric refinement from:

  • Peptidomimetic analogs (early 1990s)
  • High-throughput screening leads (late 1990s)
  • Structure-based designs (post-2000)

The therapeutic class demonstrates HbA1c reduction of 0.5-0.9% as monotherapy or combination treatment, with minimal hypoglycemia risk due to glucose-dependent insulin secretion [1] [2].

Properties

CAS Number

312954-58-7

Product Name

Fotagliptin

IUPAC Name

(R)-2-((3-(3-aminopiperidin-1-yl)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl)-4-fluorobenzonitrile

Molecular Formula

C17H19FN6O

Molecular Weight

342.3784

InChI

InChI=1S/C17H19FN6O/c1-11-16(25)24(9-13-7-14(18)5-4-12(13)8-19)17(22-21-11)23-6-2-3-15(20)10-23/h4-5,7,15H,2-3,6,9-10,20H2,1H3/t15-/m1/s1

InChI Key

IXSWMXRAIPXMRH-OAHLLOKOSA-N

SMILES

N#CC1=CC=C(F)C=C1CN2C(N3C[C@H](N)CCC3)=NN=C(C)C2=O

Solubility

Soluble in DMSO

Synonyms

Fotagliptin.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.